molecular formula C14H13NO B3280786 4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine CAS No. 722-21-4

4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine

Cat. No.: B3280786
CAS No.: 722-21-4
M. Wt: 211.26 g/mol
InChI Key: YOTHHWBAADYJST-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine is an organic compound that belongs to the class of stilbazole derivatives This compound is characterized by the presence of a pyridine ring substituted with a vinyl group, which is further substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with 4-vinylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.

    Purification: The crude product obtained from the condensation reaction is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the vinyl group into an ethyl group.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine to introduce halogen atoms at specific positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Bromine in acetic acid at room temperature.

Major Products Formed

    Oxidation: Formation of this compound-2-carbaldehyde.

    Reduction: Formation of 4-[2-(4-Methoxy-phenyl)-ethyl]-pyridine.

    Substitution: Formation of 4-[2-(4-Methoxy-phenyl)-vinyl]-3-bromopyridine.

Scientific Research Applications

4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(3-Methoxy-phenyl)-vinyl]-pyridine: Similar structure but with a methoxy group at the 3-position of the phenyl ring.

    4-[2-(4-Hydroxy-phenyl)-vinyl]-pyridine: Similar structure but with a hydroxy group instead of a methoxy group.

    4-[2-(4-Methyl-phenyl)-vinyl]-pyridine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine is unique due to the presence of the methoxy group at the 4-position of the phenyl ring, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in organic electronics and materials science.

Properties

IUPAC Name

4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-16-14-6-4-12(5-7-14)2-3-13-8-10-15-11-9-13/h2-11H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTHHWBAADYJST-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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